molecular formula C11H20O B14536206 2,4-Dimethyl-2-(2-methylpropyl)-3,6-dihydro-2H-pyran CAS No. 62062-91-3

2,4-Dimethyl-2-(2-methylpropyl)-3,6-dihydro-2H-pyran

Cat. No.: B14536206
CAS No.: 62062-91-3
M. Wt: 168.28 g/mol
InChI Key: LFVQJKFMDXLCFG-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-(2-methylpropyl)-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This compound is characterized by its unique structure, which includes two methyl groups and a 2-methylpropyl group attached to the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-2-(2-methylpropyl)-3,6-dihydro-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of acid-catalyzed cyclization of suitable dienes or enones. The reaction conditions often require a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-2-(2-methylpropyl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst

    Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide ions)

Major Products:

    Oxidation: Ketones, Aldehydes

    Reduction: Alcohols, Alkanes

    Substitution: Halogenated compounds, Substituted pyrans

Scientific Research Applications

2,4-Dimethyl-2-(2-methylpropyl)-3,6-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2-(2-methylpropyl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

  • 2,4-Dimethyl-2,4-pentanediol
  • 2-Methyl-2,4-pentanediol
  • 2,4-Dimethyl-6-tert-butylphenol

Comparison: Compared to these similar compounds, 2,4-Dimethyl-2-(2-methylpropyl)-3,6-dihydro-2H-pyran exhibits unique structural features that influence its reactivity and applications. For instance, the presence of the pyran ring imparts different chemical properties compared to the diol or phenol structures. This uniqueness makes it valuable for specific synthetic and research purposes.

Properties

CAS No.

62062-91-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4,6-dimethyl-6-(2-methylpropyl)-2,5-dihydropyran

InChI

InChI=1S/C11H20O/c1-9(2)7-11(4)8-10(3)5-6-12-11/h5,9H,6-8H2,1-4H3

InChI Key

LFVQJKFMDXLCFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCOC(C1)(C)CC(C)C

Origin of Product

United States

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